Prmt7-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Prmt7-IN-1 is a compound that inhibits the activity of protein arginine methyltransferase 7 (PRMT7). PRMT7 is an enzyme that catalyzes the mono-methylation of arginine residues on proteins, which plays a crucial role in various biological processes, including gene expression regulation, cell differentiation, and stress response . This compound has been identified as a potent inhibitor of PRMT7, making it a valuable tool for studying the biological functions of PRMT7 and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prmt7-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and purity of the final product. This involves optimizing reaction conditions, using high-throughput screening techniques, and employing advanced purification methods such as chromatography . The goal is to produce this compound in large quantities with high purity and minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Prmt7-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against PRMT7 .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperature, pH, and solvent systems to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving this compound include modified derivatives with enhanced inhibitory activity against PRMT7. These derivatives are valuable for studying the structure-activity relationship and optimizing the compound’s therapeutic potential .

Scientific Research Applications

Prmt7-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of arginine methylation and the role of PRMT7 in various biological processes . In biology, this compound is employed to investigate the effects of PRMT7 inhibition on gene expression, cell differentiation, and stress response . In medicine, this compound has potential therapeutic applications in treating diseases associated with dysregulated arginine methylation, such as cancer and neurodegenerative disorders . In industry, this compound is used in the development of novel drugs and therapeutic agents targeting PRMT7 .

Mechanism of Action

Prmt7-IN-1 exerts its effects by binding to the active site of PRMT7 and inhibiting its enzymatic activity. This inhibition prevents the mono-methylation of arginine residues on target proteins, thereby disrupting the downstream signaling pathways regulated by PRMT7 . The molecular targets of this compound include various proteins involved in gene expression, cell differentiation, and stress response . By inhibiting PRMT7, this compound modulates these pathways and exerts its biological effects .

Comparison with Similar Compounds

Prmt7-IN-1 is unique compared to other PRMT inhibitors due to its high specificity and potency against PRMT7. Similar compounds include other PRMT inhibitors such as PRMT1-IN-1, PRMT5-IN-1, and PRMT9-IN-1 . These compounds target different members of the PRMT family and have varying degrees of specificity and potency . This compound stands out due to its selective inhibition of PRMT7, making it a valuable tool for studying the specific functions of PRMT7 and its potential therapeutic applications .

Biological Activity

Prmt7-IN-1 is a selective inhibitor of protein arginine methyltransferase 7 (PRMT7), a member of the PRMT family known for its role in various biological processes, including gene expression, cellular stress responses, and cancer progression. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of PRMT7

PRMT7 is implicated in several critical cellular functions:

- Gene Regulation : PRMT7 is involved in the methylation of histones and non-histone proteins, influencing gene expression and chromatin dynamics.

- Stress Response : It plays a role in the cellular response to stress by modifying proteins such as HSP70.

- Cancer Biology : PRMT7 has been linked to cancer metastasis and stem cell maintenance in various malignancies, including breast cancer and chronic myeloid leukemia.

This compound acts primarily by inhibiting the methyltransferase activity of PRMT7. It does this through a competitive inhibition mechanism with respect to S-adenosylmethionine (SAM), the methyl donor for PRMT enzymes. The compound has shown potent activity in vitro and is capable of permeating cell membranes, making it a valuable tool for studying PRMT7 biology.

Inhibition Studies

Recent studies have demonstrated that this compound effectively reduces the levels of arginine monomethylated proteins such as HSP70. This reduction correlates with decreased cellular tolerance to stressors like heat shock and proteasome inhibitors. The following table summarizes key findings from inhibition studies:

Case Studies

- Breast Cancer : A study indicated that PRMT7 plays a crucial role in promoting breast cancer cell metastasis. Inhibition via this compound led to reduced migratory capacity of cancer cells, suggesting potential therapeutic applications in oncology.

- Chronic Myeloid Leukemia : Research showed that PRMT7 is essential for maintaining leukemia stem cells. Utilizing this compound resulted in decreased stem cell viability, highlighting its potential as a treatment strategy for hematological malignancies.

- Embryonic Stem Cells : Investigations into the role of PRMT7 in stem cell biology revealed that its inhibition can disrupt pluripotency maintenance. This compound treatment led to altered expression of key pluripotency factors such as Oct4 and Nanog.

Future Directions

The ongoing research into this compound's biological activity opens avenues for further exploration:

- Therapeutic Applications : Given its role in cancer and stem cell biology, this compound may serve as a lead compound for developing new therapies targeting PRMT7-related diseases.

- Mechanistic Studies : Further investigations are needed to elucidate the full spectrum of substrates affected by PRMT7 inhibition and the downstream effects on cellular signaling pathways.

Properties

Molecular Formula |

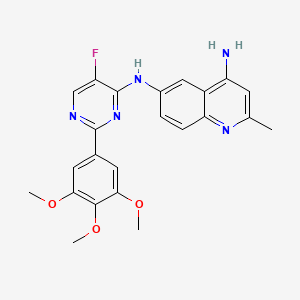

C23H22FN5O3 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

6-N-[5-fluoro-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-2-methylquinoline-4,6-diamine |

InChI |

InChI=1S/C23H22FN5O3/c1-12-7-17(25)15-10-14(5-6-18(15)27-12)28-23-16(24)11-26-22(29-23)13-8-19(30-2)21(32-4)20(9-13)31-3/h5-11H,1-4H3,(H2,25,27)(H,26,28,29) |

InChI Key |

DJRAKTLQKMVYOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)NC3=NC(=NC=C3F)C4=CC(=C(C(=C4)OC)OC)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.